

Se-Aspirin: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity

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Compound of Interest

Compound Name:	Se-Aspirin
Cat. No.:	B15578401

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Se-Aspirin, a novel organoselenium compound, has emerged as a promising candidate in the field of cancer research. This technical guide provides a comprehensive overview of its chemical properties, a detailed methodology for its synthesis, and an in-depth analysis of its biological activity, with a focus on its anticancer effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical Structure and Properties

Se-Aspirin, systematically named selenocyanic acid, 2-[[2-(acetoxy)benzoyl]amino]ethyl ester, is a hybrid molecule that incorporates the structural features of aspirin with a selenium moiety. This unique combination is believed to contribute to its enhanced biological activity compared to its parent compound, aspirin.

Property	Value	Reference
Formal Name	selenocyanic acid, 2-[[2-(acetoxy)benzoyl]amino]ethyl ester	[1]
CAS Number	1850293-95-6	[1]
Molecular Formula	C ₁₂ H ₁₂ N ₂ O ₃ Se	[1] [2]
Molecular Weight	311.2 g/mol	[1] [2]
SMILES	O=C(C)OC1=CC=CC=C1C(NCC[Se]C#N)=O	[1]
Purity	≥98%	[2]
Appearance	Crystalline solid	[2]
Storage	-20°C	[2]

Synthesis of Se-Aspirin

The synthesis of **Se-Aspirin** is a multi-step process that involves the chemical modification of aspirin. The following is a generalized protocol based on standard organic synthesis techniques. For the specific detailed synthesis of the **Se-Aspirin** analogue (compound 8) mentioned in key literature, refer to the experimental section of Plano D, et al. *J Med Chem.* 2016 Mar 10;59(5):1946-59.[\[3\]](#)

Experimental Protocol: Synthesis of Se-Aspirin

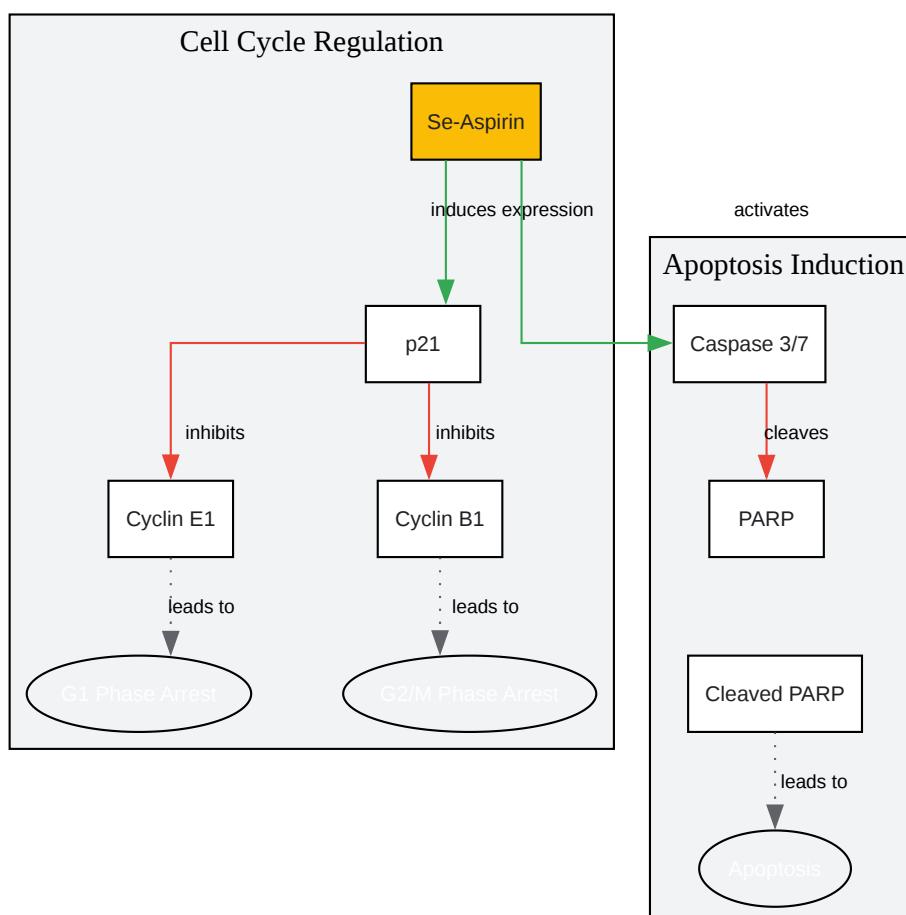
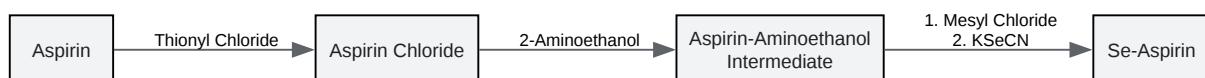
Materials:

- Aspirin
- Thionyl chloride
- 2-Aminoethanol
- Potassium selenocyanate

- Appropriate solvents (e.g., Dichloromethane, Acetonitrile)
- Dry glassware
- Magnetic stirrer and heating mantle
- Rotary evaporator
- Chromatography supplies (silica gel, solvents)

Procedure:

- Activation of Aspirin: Aspirin is first converted to its more reactive acid chloride derivative. This is typically achieved by reacting aspirin with thionyl chloride in an inert solvent like dichloromethane. The reaction is usually carried out at room temperature or with gentle heating.
- Amide Formation: The resulting aspirin chloride is then reacted with 2-aminoethanol. This reaction forms an amide bond, linking the aspirin moiety to the aminoethanol linker. The reaction is typically performed in the presence of a base to neutralize the HCl generated.
- Introduction of the Selenocyanate Group: The hydroxyl group of the aspirin-aminoethanol intermediate is then converted to a leaving group, for example, by reaction with mesyl chloride. Subsequently, this intermediate is reacted with potassium selenocyanate in a suitable solvent like acetonitrile. This nucleophilic substitution reaction introduces the selenocyanate (-SeCN) group, yielding the final product, **Se-Aspirin**.
- Purification: The crude product is purified using column chromatography on silica gel to obtain the pure **Se-Aspirin**.
- Characterization: The structure and purity of the synthesized **Se-Aspirin** are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).



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